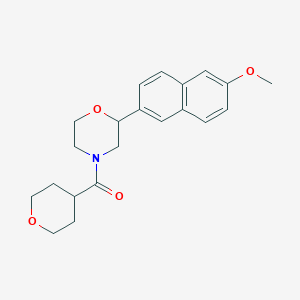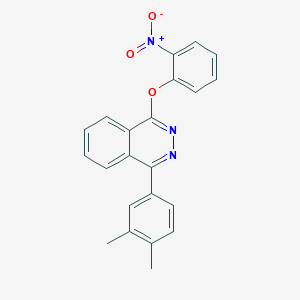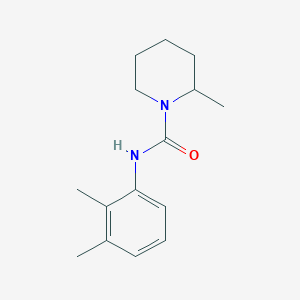
2-(6-methoxy-2-naphthyl)-4-(tetrahydro-2H-pyran-4-ylcarbonyl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-methoxy-2-naphthyl)-4-(tetrahydro-2H-pyran-4-ylcarbonyl)morpholine is a chemical compound with a unique structure that has gained attention in scientific research due to its potential use in the development of new drugs. This compound has shown promising results in various studies, and its synthesis method, mechanism of action, biochemical and physiological effects, and limitations in lab experiments have been extensively studied.
作用機序
The mechanism of action of 2-(6-methoxy-2-naphthyl)-4-(tetrahydro-2H-pyran-4-ylcarbonyl)morpholine involves the inhibition of specific enzymes and receptors. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. This inhibition leads to a decrease in inflammation, making this compound a potential candidate for the development of anti-inflammatory drugs.
Biochemical and Physiological Effects:
Studies have shown that 2-(6-methoxy-2-naphthyl)-4-(tetrahydro-2H-pyran-4-ylcarbonyl)morpholine can have various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, making it a potential candidate for the development of anti-cancer drugs. This compound has also been shown to have antiviral activity against certain viruses, including the hepatitis C virus.
実験室実験の利点と制限
One of the advantages of using 2-(6-methoxy-2-naphthyl)-4-(tetrahydro-2H-pyran-4-ylcarbonyl)morpholine in lab experiments is its unique structure, which allows for the development of new drugs targeting specific enzymes and receptors. However, this compound can be difficult to synthesize, and its purity can be challenging to achieve. Additionally, the mechanism of action of this compound can be complex, making it challenging to study in certain experimental settings.
将来の方向性
There are several future directions for the research on 2-(6-methoxy-2-naphthyl)-4-(tetrahydro-2H-pyran-4-ylcarbonyl)morpholine. One potential direction is the development of new drugs targeting specific enzymes and receptors that this compound has been shown to inhibit. Another direction is the study of the potential side effects of this compound, which can inform the development of safer drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in various diseases.
In conclusion, 2-(6-methoxy-2-naphthyl)-4-(tetrahydro-2H-pyran-4-ylcarbonyl)morpholine is a unique chemical compound that has gained attention in scientific research due to its potential use in the development of new drugs. Its synthesis method, mechanism of action, biochemical and physiological effects, and limitations in lab experiments have been extensively studied. Further research is needed to fully understand the potential of this compound in the development of new drugs and its potential side effects.
合成法
The synthesis of 2-(6-methoxy-2-naphthyl)-4-(tetrahydro-2H-pyran-4-ylcarbonyl)morpholine involves a series of reactions that require specific reagents and conditions. One of the most commonly used methods is the reaction of 2-naphthol with 2-bromo-6-methoxybenzoic acid, followed by a series of reactions involving tetrahydro-2H-pyran-4-ylcarbonyl chloride, morpholine, and other reagents. The yield of this synthesis method is relatively high, and the purity of the final product can be achieved through purification techniques such as column chromatography.
科学的研究の応用
2-(6-methoxy-2-naphthyl)-4-(tetrahydro-2H-pyran-4-ylcarbonyl)morpholine has been extensively studied for its potential use in the development of new drugs. This compound has shown promising results in various studies, including anti-cancer, anti-inflammatory, and anti-viral activities. Studies have also shown that this compound can inhibit the activity of certain enzymes and receptors, making it a potential candidate for the development of new drugs targeting these proteins.
特性
IUPAC Name |
[2-(6-methoxynaphthalen-2-yl)morpholin-4-yl]-(oxan-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO4/c1-24-19-5-4-16-12-18(3-2-17(16)13-19)20-14-22(8-11-26-20)21(23)15-6-9-25-10-7-15/h2-5,12-13,15,20H,6-11,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNTDOMQMSDFWRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C=C2)C3CN(CCO3)C(=O)C4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(3-fluorobenzyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5396853.png)
![3-(4-ethyl-1H-pyrazol-5-yl)-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperidine](/img/structure/B5396859.png)
![1-{1-[3-(3,4-dihydroquinolin-1(2H)-yl)-3-oxopropyl]piperidin-4-yl}pyrrolidin-2-one](/img/structure/B5396868.png)
![4-methoxy-3-methyl-N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5396884.png)


![bicyclo[3.3.1]nonan-2-one oxime](/img/structure/B5396887.png)

![(2-{[3-(2-fluorophenyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}benzyl)dimethylamine](/img/structure/B5396899.png)
![2-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-3-(2-chloro-7-methoxy-3-quinolinyl)acrylonitrile](/img/structure/B5396901.png)

![5-ethyl-2-{1-[2-(pyridin-3-yloxy)propyl]-1H-imidazol-2-yl}pyridine](/img/structure/B5396916.png)
![1-[3-(4-benzyl-1H-pyrazol-5-yl)piperidin-1-yl]-4-methyl-1-oxopentan-2-one](/img/structure/B5396926.png)
![2-{[(2,5-dimethylphenyl)sulfonyl]amino}benzamide](/img/structure/B5396928.png)